L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by multiple ornithine residues, each modified with diaminomethylidene groups, and proline residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the diaminomethylidene groups, affecting the peptide’s properties.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the peptide’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified peptides with altered biological activity, while substitution reactions can produce peptides with enhanced or novel functions.
Scientific Research Applications
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to these targets, modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar compounds include other peptides with multiple ornithine and proline residues, such as:
- L-Threonyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl
- 5-oxo-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide
These compounds share structural similarities but differ in their specific amino acid sequences and functional groups, which can result in unique biological activities and applications.
Properties
CAS No. |
872545-05-6 |
---|---|
Molecular Formula |
C38H70N20O9 |
Molecular Weight |
951.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C38H70N20O9/c39-27(59)19-25(31(63)54-20(7-1-14-49-35(40)41)29(61)56-24(34(66)67)11-5-17-52-38(46)47)57-30(62)21(8-2-15-50-36(42)43)53-28(60)22(9-3-16-51-37(44)45)55-32(64)26-12-6-18-58(26)33(65)23-10-4-13-48-23/h20-26,48H,1-19H2,(H2,39,59)(H,53,60)(H,54,63)(H,55,64)(H,56,61)(H,57,62)(H,66,67)(H4,40,41,49)(H4,42,43,50)(H4,44,45,51)(H4,46,47,52)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
OBSBHCGSWDWKIH-OLDNPOFQSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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